molecular formula C6H11NO B1435278 {2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 1935424-98-8

{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No.: B1435278
CAS No.: 1935424-98-8
M. Wt: 113.16 g/mol
InChI Key: PNBUAUKWRXPJFK-UHFFFAOYSA-N
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Description

{2-Oxabicyclo[211]hexan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom in its bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves the iodocyclization reaction. This method allows for the formation of the bicyclic structure with two and three exit vectors . The reaction conditions often include the use of iodine and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Biological Activity

Overview

{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique structural features, including an oxygen atom within its bicyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological molecules.

Structural Characteristics

The molecular structure of this compound allows it to fit into several biological receptors, which may lead to the modulation of specific biochemical pathways. Its bicyclic nature contributes to its ability to act as a bioisostere for aromatic compounds, enhancing its relevance in drug design and development.

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The compound's unique structure enables it to potentially inhibit or activate various biological pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related bicyclic compounds can inhibit bacterial growth, suggesting a possible application in treating infections caused by resistant strains of bacteria .

Immunomodulatory Effects

Preliminary studies suggest that this compound may possess immunomodulatory effects, influencing immune responses and cytokine production in various cell types . This could have implications for conditions characterized by immune dysregulation.

Anticancer Potential

Emerging evidence points towards the anticancer potential of compounds related to this compound. Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antibacterial activity of bicyclic aminesShowed significant inhibition against Gram-positive bacteria
Study 2 Explored the immunomodulatory effects on PBMCsIndicated a reduction in pro-inflammatory cytokines
Study 3 Assessed anticancer activity against A549 lung cancer cellsReported IC50 values indicating potential efficacy

Synthesis and Derivatives

The synthesis of this compound typically involves iodocyclization reactions, which facilitate the formation of the bicyclic structure . Variations in substituents can lead to different derivatives with altered biological properties, expanding the scope for medicinal applications.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBUAUKWRXPJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935424-98-8
Record name {2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine
Reactant of Route 2
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine
Reactant of Route 3
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine
Reactant of Route 4
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine
Reactant of Route 5
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Reactant of Route 6
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine

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